10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The compound's molecular formula is , with a molecular weight of approximately 182.21 g/mol. Its intricate arrangement involves a tricyclic system that incorporates sulfur and nitrogen atoms, contributing to its distinctive chemical properties and biological activity.
This compound is synthesized through various chemical reactions and is primarily studied within the fields of organic chemistry and medicinal chemistry. Its structure allows for exploration in drug development and material sciences.
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure. It is classified as a triazatriene, which indicates its tricyclic nature with multiple unsaturated bonds.
The synthesis of 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves several key steps:
The synthesis often requires specific reagents such as bases or acids to facilitate cyclization and functionalization steps. Reaction conditions including temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The molecular structure of 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can be represented using various structural notations:
C1C2=C(CS1)N3C(=C(C=N3)Br)NC2=OThe compound's structure features a tricyclic arrangement with nitrogen atoms incorporated into the rings and a sulfur atom contributing to its unique properties.
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one can participate in various chemical reactions:
Each reaction type requires specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism of action for 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one is primarily related to its interaction with biological targets:
Research into its mechanism often involves biochemical assays to identify target interactions and assess biological activity.
The physical properties of 10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one include:
Chemical properties include stability under various conditions (pH sensitivity) and reactivity towards nucleophiles or electrophiles.
10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has several potential applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: